(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine
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Overview
Description
“{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine” is a chemical compound with the molecular formula C9H15N3 . It is also known by other identifiers such as AKOS023614234, F8880-4790, MOLPORT-023-314-350, and NE39513 . The compound is available in the form of a powder .
Physical and Chemical Properties Analysis
“{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine” has a molecular weight of 238.16 . It is a powder at room temperature . The compound’s purity and other physical and chemical properties would depend on the specific conditions of its synthesis and storage.
Scientific Research Applications
Synthesis and Chemical Properties
- New Synthetic Approaches: A new method for the preparation of (2-aminopyridin-4-yl)methanol, a compound structurally related to imidazo[1,2-a]pyridine derivatives, has been developed. This method involves the direct oxidation of the methyl group in the compound without preliminary protection of the amino group, offering a more efficient route compared to multistage processes (Lifshits, Ostapchuk, & Brel, 2015).
- Novel Blue Light Emitting Materials: Another study presented the facile synthesis of novel blue light and large Stoke shift emitting tetradentate polyazines based on imidazo[1,5-a]pyridine. These compounds exhibit tunable luminescence and significant quantum yields, suggesting their application in technological fields (Volpi et al., 2017).
Biological Applications
- Antimicrobial Activity: Schiff’s bases and aryl aminomethyl derivatives of imidazo[1,2-a]pyridines have shown antimicrobial activities, providing a foundation for the development of new antimicrobial agents (Kansagara, Dangar, & Shah, 2016).
- Anticancer Potential: Selenylated imidazo[1,2-a]pyridines have demonstrated significant cytotoxicity against breast cancer cells, indicating their potential as prototypes for anticancer drug development. These compounds induce cell death through apoptosis, highlighting their therapeutic relevance (Almeida et al., 2018).
Material Science Applications
- Optical Properties for Technological Use: Imidazo[1,5-a]pyridines were synthesized through a facile multiple condensation procedure, leading to compounds with interesting optical properties such as tuneable luminescence and large Stokes’ shifts. These findings open avenues for their application in photoluminescent materials and devices (Volpi et al., 2017).
Safety and Hazards
The safety information available indicates that “{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine” is labeled with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements are also provided . For detailed safety and hazard information, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS).
Mechanism of Action
Target of Action
The primary targets of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine are currently unknown. The compound belongs to the class of imidazole-containing compounds, which are known to have a broad range of biological activities
Mode of Action
Imidazole-containing compounds are known to interact with various targets, leading to a wide range of biological activities .
Properties
IUPAC Name |
(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-6-12-4-2-3-8(5-10)9(12)11-7/h6,8H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUGAZVPMGBIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CCCC(C2=N1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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